

TIS108 Application Notes and Protocols for Rice Seedling Treatment

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Compound of Interest

Compound Name: TIS108

Cat. No.: B2844129

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These application notes provide a comprehensive guide for the use of **TIS108**, a specific strigolactone (SL) biosynthesis inhibitor, in rice seedling research. The provided protocols and data are based on published research to ensure reliable and reproducible results.

Introduction

TIS108 is a triazole derivative that acts as a potent and specific inhibitor of strigolactone biosynthesis in plants.[1][2][3] Unlike other chemical inhibitors that can cause growth defects, **TIS108** has been shown to effectively reduce SL levels in rice without causing dwarfism, making it a valuable tool for studying the role of strigolactones in various physiological processes.[1][2][4]

Data Presentation

The following table summarizes the quantitative effects of **TIS108** treatment on rice seedlings. The data is compiled from studies investigating the dose-dependent inhibition of strigolactone production.

Table 1: Effects of **TIS108** Treatment on Rice Seedlings

TIS108 Concentration	Target	Effect	Plant Phenotype	Reference
10 nM	epi-5DS (a major strigolactone)	Strong reduction in roots and root exudates	No significant change in plant height	[1][2]
30 nM	epi-5DS	Strong reduction in roots and root exudates	No significant change in plant height	[1][2]
100 nM	epi-5DS	Strong reduction in roots and root exudates	No significant change in plant height	[1][2]
1 µM	Striga germination	Reduced germination stimulating activity of root exudates	No significant change in plant height	[1][2]
10 µM	Plant Height	Almost no dwarfism observed	No significant change in plant height	[1][2][4]

Experimental Protocols

This section provides a detailed protocol for the treatment of rice seedlings with **TIS108**, based on established methodologies.

Protocol 1: TIS108 Treatment of Rice Seedlings in Hydroponic Culture

1. Plant Material and Growth Conditions:

- Use rice (*Oryza sativa* L.) seeds of the desired cultivar (e.g., 'Nipponbare').
- Sterilize seeds by treating with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 30 minutes, and then rinse thoroughly with sterile distilled water.[5][6]

- Germinate the sterilized seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar in a plant growth chamber at 28-30°C with a 12-hour photoperiod.[5]
- After 7-10 days, transfer the seedlings to a hydroponic culture system containing a nutrient solution (e.g., half-strength MS solution).
- Grow the seedlings for another 7-10 days under the same conditions before starting the **TIS108** treatment. The seedlings should be approximately 2 weeks old at the time of treatment.[1][2]

2. **TIS108** Stock Solution Preparation:

- Prepare a stock solution of **TIS108** (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

3. **TIS108** Treatment:

- On the day of the experiment, dilute the **TIS108** stock solution with the hydroponic nutrient solution to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 1 µM, 10 µM).
- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the control group (0 µM **TIS108**), and is at a non-toxic level (typically ≤ 0.1%).
- Replace the nutrient solution in the hydroponic system with the freshly prepared **TIS108**-containing solutions.
- Incubate the seedlings in the treatment solutions for the desired duration (e.g., 24-72 hours), depending on the experimental goals.

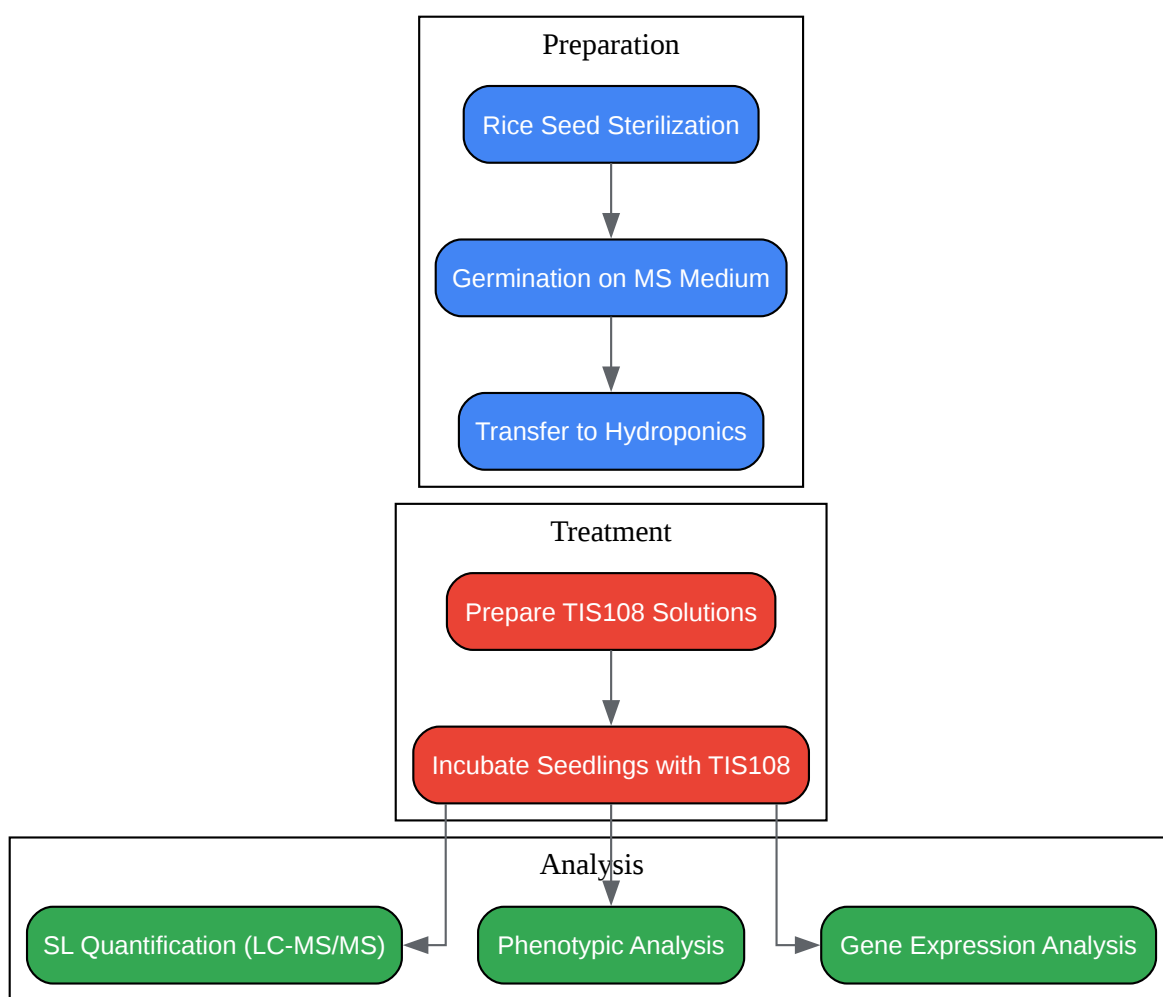
4. Endpoint Measurements:

- Strigolactone Quantification:
 - Collect root tissues and root exudates (the hydroponic solution).
 - Extract and purify strigolactones from the collected samples.
 - Quantify the levels of specific strigolactones (e.g., epi-5DS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate measurement.[1][2]
- Phenotypic Analysis:
 - Measure the shoot length and root length of the treated and control seedlings.
 - Observe and record any other morphological changes, such as tiller number or root hair development.
- Gene Expression Analysis:

- Harvest root and shoot tissues for RNA extraction.
- Analyze the expression of genes involved in the strigolactone biosynthesis and signaling pathway using quantitative real-time PCR (qRT-PCR).

Visualizations

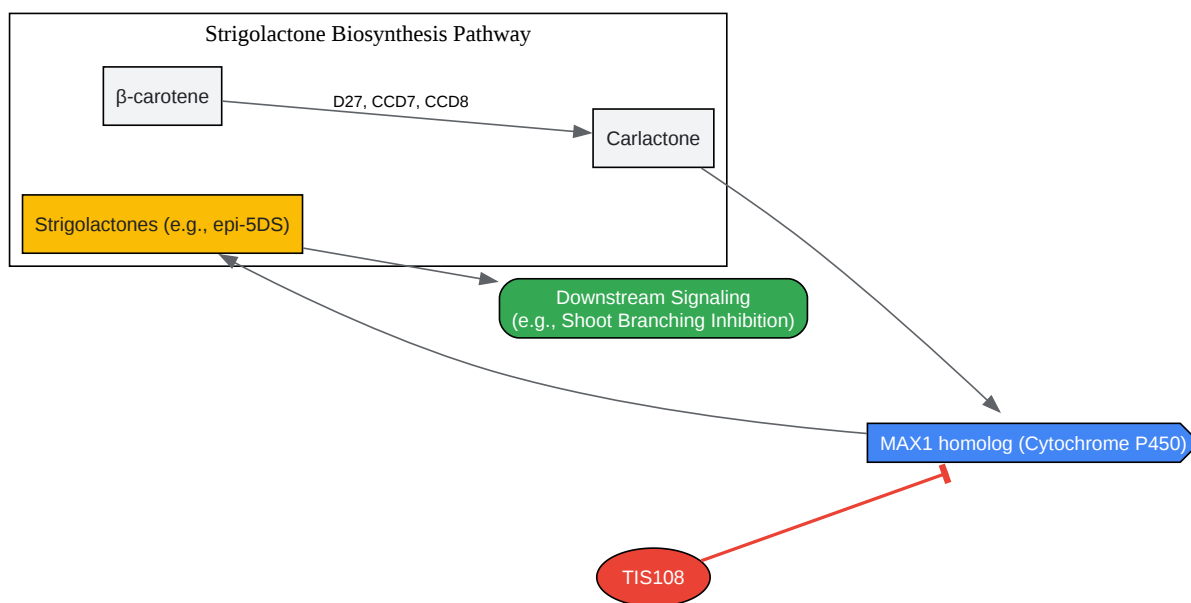
Experimental Workflow



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Caption: Experimental workflow for **TIS108** treatment of rice seedlings.

Signaling Pathway



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Caption: Proposed mechanism of **TIS108** action on the strigolactone signaling pathway in rice.

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